molecular formula C25H26N2O7 B3537258 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3537258
M. Wt: 466.5 g/mol
InChI Key: XQMXZLURNCDYJZ-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the Hantzsch reaction, which is a multi-component reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions usually require a solvent such as ethanol and a catalyst like acetic acid, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are employed under appropriate conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with calcium channels. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to the relaxation of smooth muscle cells, particularly in the cardiovascular system, resulting in lowered blood pressure and reduced cardiac workload .

Comparison with Similar Compounds

Similar Compounds

  • Nifedipine
  • Amlodipine
  • Felodipine
  • Nicardipine

Uniqueness

Compared to these similar compounds, 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has unique structural features that may confer different pharmacokinetic and pharmacodynamic properties. Its specific substituents on the dihydropyridine ring and aromatic rings can lead to variations in its biological activity and therapeutic potential .

Properties

IUPAC Name

diethyl 1-[(4-methoxyphenyl)methyl]-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O7/c1-4-33-24(28)21-15-26(14-17-9-11-20(32-3)12-10-17)16-22(25(29)34-5-2)23(21)18-7-6-8-19(13-18)27(30)31/h6-13,15-16,23H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMXZLURNCDYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
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3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
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3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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